molecular formula C7H5BrClFO2S B2909848 (2-Bromo-3-fluorophenyl)methanesulfonyl chloride CAS No. 1507690-74-5

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2909848
CAS No.: 1507690-74-5
M. Wt: 287.53
InChI Key: RRNXIQOZIZVGCN-UHFFFAOYSA-N
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Description

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride (CAS 1507690-74-5) is a high-purity reagent offered at 97% concentration, primarily used as a versatile building block in organic synthesis and pharmaceutical research . As a benzenesulfonyl chloride derivative, it is highly reactive and functions as a potent electrophile, making it ideal for introducing the (2-bromo-3-fluorophenyl)methanesulfonyl group into target molecules . Its primary applications include the synthesis of methanesulfonate (mesylate) esters from alcohols and the preparation of methanesulfonamides from primary and secondary amines . The resulting mesylate esters are excellent intermediates and leaving groups for nucleophilic substitution and elimination reactions, while the sulfonamide derivatives are known for their high stability under both acidic and basic conditions, making them valuable as protective groups for amines or as key motifs in drug discovery . The presence of both bromo and fluoro substituents on the phenyl ring offers additional sites for further functionalization via cross-coupling reactions, enhancing its utility in constructing more complex molecular architectures. This compound requires careful handling as it is highly toxic, corrosive, and reacts exothermically with nucleophiles like water and alcohols . It is classified with GHS Hazard warnings and must be stored and used by trained personnel in a controlled laboratory setting. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

(2-bromo-3-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-7-5(4-13(9,11)12)2-1-3-6(7)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNXIQOZIZVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfones: Formed by the reaction with thiols.

    Biaryl Compounds: Formed by Suzuki–Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-3-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Chemical and Structural Properties

Property (2-Bromo-3-fluorophenyl)methanesulfonyl Chloride Methanesulfonyl Chloride Benzenesulfonyl Chloride p-Toluenesulfonyl Chloride
Molecular Formula C₇H₅BrClFO₂S CH₃SO₂Cl C₆H₅SO₂Cl C₇H₇ClO₂S
Molecular Weight (g/mol) 287.54 114.56 176.62 190.65
Substituents Br, F on phenyl ring –CH₃ –C₆H₅ (phenyl) –C₆H₄(CH₃) (para-methylphenyl)
Reactivity High (electron-withdrawing substituents) High Moderate Moderate
Hydrolysis Conditions Likely room temperature with NaOH (inferred) Room temperature with NaOH Prolonged stirring/reflux Prolonged stirring/reflux

Key Observations :

  • The bromine and fluorine substituents in this compound increase its electrophilicity compared to non-halogenated analogs like methanesulfonyl chloride. This may accelerate reactions with nucleophiles (e.g., amines, alcohols) .
  • Steric hindrance from the bulky phenyl group and halogen atoms could slow reactions compared to smaller sulfonyl chlorides like methanesulfonyl chloride .

Reactivity and Stability

  • Hydrolysis :

    • Methanesulfonyl chloride reacts rapidly with NaOH at room temperature, generating methanesulfonic acid and NaCl .
    • Benzenesulfonyl chloride and p-toluenesulfonyl chloride require prolonged stirring or reflux with NaOH due to reduced reactivity from aromatic stabilization .
    • This compound is expected to hydrolyze readily under mild conditions (similar to methanesulfonyl chloride), though bromine may necessitate additional safety precautions (e.g., monitoring for toxic byproducts) .
  • Thermal Decomposition :

    • Methanesulfonyl chloride decomposes to release SOₓ , CO , and halides under heat . The brominated analog may produce HBr and HF , increasing inhalation hazards .

Handling Precautions :

  • All sulfonyl chlorides require PPE (gloves, goggles, respirators) and ventilation .
  • Storage in corrosion-resistant containers is critical to prevent leaks .

Biological Activity

(2-Bromo-3-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its unique molecular structure, characterized by the presence of bromine and fluorine substituents, influences its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula : C7H5BrClFO2S
  • Molecular Weight : 287.54 g/mol
  • IUPAC Name : this compound

The compound is synthesized through the reaction of (2-Bromo-3-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base like pyridine or triethylamine. This process highlights its utility in forming sulfonamide derivatives, sulfonate esters, and other functionalized products .

The biological activity of this compound primarily arises from its sulfonyl chloride group, which is highly electrophilic. This allows it to react with various nucleophiles, including amines, alcohols, and thiols, leading to the formation of covalent bonds that can modify biomolecules such as proteins and peptides . The implications of these modifications can significantly influence the biological properties of the target molecules.

1. Medicinal Chemistry

This compound has been utilized in the synthesis of biologically active compounds. Its ability to introduce sulfonyl groups into organic molecules enhances their pharmacological profiles. For instance, sulfonamide derivatives formed from this compound exhibit antibacterial properties and potential anti-cancer activity .

2. Targeted Drug Development

Research has shown that compounds derived from this compound can selectively inhibit certain kinases involved in cancer progression. For example, modifications using this sulfonyl chloride have led to inhibitors targeting Janus Kinase 2 (JAK2), which is implicated in myelofibrosis and certain leukemias .

Case Study 1: JAK2 Inhibition

In a study evaluating the effects of modified compounds on JAK2 signaling pathways, derivatives of this compound demonstrated significant inhibition of JAK2 activity. These compounds were tested in mouse models where they showed improved survival rates and reduced tumor burden compared to control groups .

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor potential of sulfonamide derivatives synthesized from this compound. In vitro assays revealed that these derivatives effectively inhibited cell proliferation in various cancer cell lines, indicating their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2-Bromo-4-fluorophenyl)methanesulfonyl chlorideBromine at position 2; Fluorine at 4Moderate antibacterial activity
(2-Chloro-3-fluorophenyl)methanesulfonyl chlorideChlorine instead of BromineLower potency against kinases
(2-Bromo-3-chlorophenyl)methanesulfonyl chlorideChlorine at position 3Enhanced cytotoxicity

This table illustrates how variations in substituent positions and types can lead to differing biological activities among similar compounds.

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